
Pittsburgh Compound B
Übersicht
Beschreibung
- Pittsburgh-Verbindung B (PiB) ist ein radioaktives Analogon von Thioflavin T.
- Es wird in Positronen-Emissions-Tomographie (PET)-Scans verwendet, um Beta-Amyloid-Plaques im neuronalen Gewebe abzubilden.
- Diese Plaques sind ein Kennzeichen der Alzheimer-Krankheit (AD)-Pathologie .
Herstellungsmethoden
- PiB wird aus ladungsneutralen Benzothiazolen synthetisiert, die von Thioflavin T abgeleitet sind.
- Eine bestimmte Verbindung, 2-(4’-[11C]methylaminophenyl)-6-hydroxybenzothiazol, hat geeignete Eigenschaften für die PET-Bildgebung.
- Das Team der University of Pittsburgh arbeitete mit Forschern der Universität Uppsala zusammen, um die ersten Humanstudien mit PiB durchzuführen .
Vorbereitungsmethoden
- PiB is synthesized from charge-neutral benzothiazoles derived from thioflavin T.
- One specific compound, 2-(4’-[11C]methylaminophenyl)-6-hydroxybenzothiazole, has suitable properties for PET imaging.
- The University of Pittsburgh team partnered with researchers from Uppsala University to conduct the first human trials of PiB .
Analyse Chemischer Reaktionen
Radiolabeling Strategies
Various reaction conditions and methodologies have been reported for $$11C]PiB synthesis. These include:
-
Bubbling 11C-methylation reaction : This method involves bubbling the 11C-methylation agent through the precursor solution . Cooling the reaction mixture before transfer can improve the capture of $$11C]MeOTf during the bubbling process .
-
Loop 11C-methylation reaction : In this method, the precursor is dissolved in a solvent and loaded onto an HPLC injection loop. The 11C]MeI is then passed through the loop, and the reaction mixture is transferred to an HPLC purification column .
-
Solid-phase supported 11C-methylation reaction : This involves passing the precursor over a solid support, such as a Sep-Pak C18 cartridge, and then reacting it with gaseous 11C]PiB is eluted for further purification .
Table 1: Radiolabeling Conditions of Reported $$11C]PiB Synthesis
Precursor | 11C-synthon Generation | Radiolabeling Conditions | Radiolabeling Temperature (°C) | Radiolabeling Time (min) | Yield (%) | MA** (GBq/µmol) |
---|---|---|---|---|---|---|
6-MOMO-BTA-0 | 11C]MeI | DMSO + KOH | 125 | 5 + 5 | 28.2 (of synthon) | 210 |
6-OH-BTA-0 | 11C]MeOTf | Loop reaction; MEK | 20 | 1 | 11-16 (of $$11C]CO2) | 30-60 |
6-OH-BTA-0 | 11C]MeOTf | Acetone cooled to -20°C during bubbling | 80 | 1 | 44 ± 10 (of synthon) | 80-120 |
6-OH-BTA-0 | 11C]MeOTf | Loop reaction; Cyclohexanone | RT | 1 | 13-15 (of $$11C]CO2) | 20-60 |
6-OH-BTA-0 | 11C]MeOTf | MEK, with bubbling | 80 | 1 | 18 (decay corrected) | 9.25 |
6-OH-BTA-0 | 11C]MeOTf | Loop reaction; acetone/acetonitrile | RT | 1 | 32.9 (decay corrected) | 143 ± 26 |
6-OH-BTA-0 | 11C]MeOTf | MEK (cooled to 13°C during bubbling) | 75 | 2 | 48 (decay corrected) | 183 ± 14 |
6-OH-BTA-0 | 11C]MeOTf | Loop reaction; 3-pentanone | RT | 5 | 1.6 (of $$11C]CO2) | 265.5 |
6-OH-BTA-0 | 11C]MeOTf | Loop reaction; acetone/acetonitrile | RT | 1 | Not reported | 25 ± 10 |
6-OH-BTA-0 | $$11C]CO2 | Diglyme + ZnCl2 + IPr + PhSiH3 cooled to 0°C during bubbling | 150 | 20 | 38 (of $$11C]CO2) | 15 |
6-OH-BTA-0 | 11C]MeOTf | MEK (cooled to 13°C during bubbling) | 75 | 2 | 35-50 (decay corrected) | 44.4-107.3 |
6-OH-BTA-0 | 11C]MeOTf | C18 Solid phase; acetone | RT | 2-3 | 22 (of synthon) | 190 |
6-OH-BTA-0 | 11C]MeOTf | Acetone (cooled to -40°C during bubbling) | 110 | 2 | Not reported | ≥ 7.07 |
6-OH-BTA-0 | $$11C]CO2 | Diglyme + PhSiH3/TBAF | 150 | 1 | 14.8 ± 12.1 (decay corr) | 61.4 ± 1.6 |
6-OH-BTA-0 | 11C]MeOTf | C18 Solid phase; acetone | 65 | 1 | 9.8 ± 1.7 (of $$11C]CO2) | 57 ± 18 |
6-OH-BTA-0 | 11C]MeOTf | C18 Solid phase; MEK | RT | 1.5 | 10.13 (calc. from synthon act.) | 824.8 ± 177 |
*RT = Room Temperature
**MA = molecular activity - converted to GBq/µmol if reported in another unit
Click Chemistry with Pittsburgh Compound B
To expand the utility of this compound, researchers have explored derivatization strategies using click chemistry. A study developed a "clickable" PiB derivative by modifying the phenol moiety on PiB to attach a propargyl-PEG3 group, resulting in the compound 6-(propargyl-PEG3)-BTA-1 . This derivative allows for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the conjugation of PiB with various azide-labeled reporter or affinity groups, such as fluorophores and magnetic beads .
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The clickable PiB derivative reacts with azide-labeled molecules in the presence of a copper catalyst to form a stable covalent linkage. This reaction is highly efficient and versatile, allowing for the creation of a variety of PiB conjugates .
The resulting conjugates retain their ability to bind to aggregated beta-amyloid (Aβ) with high affinity and specificity. The PEG3 linker minimizes steric hindrance from bulky reporter groups, ensuring that the binding characteristics of PiB are maintained .
Hydrolysis
Under strong alkaline conditions, the primary amine group may be negatively charged, facilitating methylation .
Quality Control and Regulatory Considerations
Stringent quality control (QC) tests are essential before $$11C]PiB can be used in humans. These tests include :
-
Visual inspection
-
pH measurement
-
Radiochemical purity assessment
-
Radionuclide identity verification
-
PiB identity and concentration determination
-
Molar activity measurement
-
Residual solvent analysis
-
Chemical purity assessment
-
Stabilizer concentration analysis
Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging in Alzheimer's Disease
Early Detection of Alzheimer’s Disease:
Pittsburgh Compound B is pivotal in diagnosing Alzheimer’s disease by enabling the visualization of beta-amyloid deposits in vivo. Traditional diagnostic methods relied on post-mortem examinations; however, PiB PET scans allow for earlier diagnosis, facilitating timely interventions with potential therapeutic agents . This capability is crucial as early treatment may slow disease progression.
Quantitative Assessment:
The quantitative measurement of PiB binding provides insights into the extent of amyloid deposition. Studies have shown that PiB uptake correlates with the severity of cognitive impairment, allowing researchers to stage Alzheimer's disease accurately . For instance, a standardized uptake value ratio derived from PiB imaging can differentiate between normal aging and pathological states .
Monitoring Disease Progression and Treatment Efficacy
Tracking Disease Progression:
this compound is instrumental in longitudinal studies assessing the progression of Alzheimer’s disease. By comparing baseline and follow-up scans, researchers can monitor changes in amyloid burden over time, which may correlate with cognitive decline . This application is vital for understanding the natural history of Alzheimer's and for evaluating the effectiveness of new therapies.
Evaluating Therapeutic Interventions:
In clinical trials, PiB PET imaging serves as a biomarker to gauge the efficacy of experimental drugs aimed at reducing amyloid plaques. For example, studies have utilized PiB to measure changes in amyloid levels following treatment with anti-amyloid therapies, providing critical data on drug effectiveness . The ability to visualize real-time changes in amyloid deposition enhances the understanding of drug mechanisms and patient responses.
Research on Amyloid Pathology
Understanding Amyloid Aggregation:
Research utilizing this compound has expanded knowledge about the aggregation of amyloid-beta proteins. Studies have demonstrated that PiB binds preferentially to fibrillar forms of amyloid-beta, which are more toxic and associated with Alzheimer's pathology . This specificity aids researchers in distinguishing between different forms of amyloid deposits and their respective roles in neurodegeneration.
Comparative Studies:
PiB has been employed in comparative studies with other radioligands such as florbetapir. These studies assess the concordance between different imaging modalities and cerebrospinal fluid biomarkers, enhancing diagnostic accuracy and understanding of amyloid-related pathologies . Such research helps refine diagnostic criteria and improve patient stratification for clinical trials.
Case Studies
Wirkmechanismus
- PiB specifically binds to beta-amyloid plaques due to its structural similarity to thioflavin T.
- It allows non-invasive imaging of these plaques in living subjects.
- The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- PiB ist als PET-Bildgebungsmittel für Beta-Amyloid-Plaques einzigartig.
- Zu ähnlichen Verbindungen gehören andere Amyloid-bindende Liganden wie Florbetapir und Florbetaben.
Eigenschaften
CAS-Nummer |
566170-04-5 |
---|---|
Molekularformel |
C14H12N2OS |
Molekulargewicht |
255.33 g/mol |
IUPAC-Name |
2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1 |
InChI-Schlüssel |
ZQAQXZBSGZUUNL-BJUDXGSMSA-N |
SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Isomerische SMILES |
[11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Kanonische SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Key on ui other cas no. |
566170-04-5 |
Synonyme |
((11)C)PIB (11C)6-OH-BTA-1 11C-PIB 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole 6-OH-BTA-1 N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole PIB benzothiazole Pittsburgh compound B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.